molecular formula C4H5F3O3S B13515124 Methyl 2-trifluoromethanesulfinylacetate

Methyl 2-trifluoromethanesulfinylacetate

Cat. No.: B13515124
M. Wt: 190.14 g/mol
InChI Key: VLXAYGDYBJKMTA-UHFFFAOYSA-N
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Description

Methyl 2-trifluoromethanesulfinylacetate is an organic compound with the molecular formula C4H5F3O3S. It is a colorless liquid that is primarily used in organic synthesis due to its unique chemical properties. The presence of the trifluoromethanesulfinyl group imparts significant reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-trifluoromethanesulfinylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions typically yield the corresponding sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs for enhanced bioactivity.

    Industry: The compound is employed in the production of agrochemicals and specialty polymers, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfinyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfinyl group into target molecules.

Comparison with Similar Compounds

    Methyl trifluoromethanesulfonate:

    Methyl fluorosulfonate: Similar in structure but with a fluorosulfonyl group instead of a trifluoromethanesulfinyl group.

Uniqueness: Methyl 2-trifluoromethanesulfinylacetate is unique due to the presence of the trifluoromethanesulfinyl group, which imparts distinct reactivity compared to other sulfonyl and sulfinyl compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups to activate specific sites on target molecules.

Properties

Molecular Formula

C4H5F3O3S

Molecular Weight

190.14 g/mol

IUPAC Name

methyl 2-(trifluoromethylsulfinyl)acetate

InChI

InChI=1S/C4H5F3O3S/c1-10-3(8)2-11(9)4(5,6)7/h2H2,1H3

InChI Key

VLXAYGDYBJKMTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C(F)(F)F

Origin of Product

United States

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